molecular formula C18H17NO2 B14364000 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole CAS No. 93679-43-7

2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole

Cat. No.: B14364000
CAS No.: 93679-43-7
M. Wt: 279.3 g/mol
InChI Key: WFHITXUPGMRPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-ethenylphenylmethanol with 4-bromophenyl-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl oxazole derivatives.

Scientific Research Applications

2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with similar structural features.

    Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: A related compound with an additional nitrogen atom in the ring.

Uniqueness

2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of the ethenyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

93679-43-7

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[4-[(3-ethenylphenyl)methoxy]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H17NO2/c1-2-14-4-3-5-15(12-14)13-21-17-8-6-16(7-9-17)18-19-10-11-20-18/h2-9,12H,1,10-11,13H2

InChI Key

WFHITXUPGMRPNZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=NCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.